2-{[(3-Bromophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-[(3-BROMOBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a thiophene ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMOBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the bromobenzoyl intermediate. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-[(3-BROMOBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine), nucleophiles (e.g., amines), and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted thiophene derivatives .
Scientific Research Applications
2-[(3-BROMOBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-BROMOBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(3-BROMOBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE include:
- 2-Amino-3-(4-bromobenzoyl)benzoic acid
- Bromfenac sodium
- N-benzyl-2-[(3-bromobenzoyl)amino]benzamide .
Uniqueness
What sets 2-[(3-BROMOBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE apart from these similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13BrN2O2S |
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Molecular Weight |
353.24 g/mol |
IUPAC Name |
2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H13BrN2O2S/c1-7-8(2)20-14(11(7)12(16)18)17-13(19)9-4-3-5-10(15)6-9/h3-6H,1-2H3,(H2,16,18)(H,17,19) |
InChI Key |
BCAMHXFJSMJYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
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